molecular formula C2H6BrN B090993 2-Bromoethylamine CAS No. 107-09-5

2-Bromoethylamine

Cat. No. B090993
CAS RN: 107-09-5
M. Wt: 123.98 g/mol
InChI Key: IZQAUUVBKYXMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoethylamine, also known as 2-Aminoethyl bromide hydrobromide, is an organic compound with the linear formula BrCH2CH2NH2 · HBr . It is used as a building block in proteomics research and as an intermediate in the preparation of first-aid medicines .


Synthesis Analysis

The synthesis of 2-Bromoethylamine involves the bromination of ethanolamine in acidic conditions. The nucleophile (HBr) attacks the hydroxyl bearing carbon atom exclusively. Hydrogen bonding guides the nucleophilic attack, resulting in no label scrambling of the bromoethylamine product .


Molecular Structure Analysis

The molecular formula of 2-Bromoethylamine is C2H6BrN . The linear formula is BrCH2CH2NH2 · HBr . The molecular weight is 204.89 .


Chemical Reactions Analysis

2-Bromoethylamine is used as a simple alkylating agent. Treatment with 2-Bromoethylamine results in labeled thialysine at the ε-position. This chemical modification of proteins allows investigations via both 13C NMR spectroscopy and mass spectrometry .

Scientific Research Applications

  • Improvement of Endothelium-Mediated Vasorelaxation : 2-Bromoethylamine was shown to improve endothelium-dependent vasorelaxation and decrease atherosclerosis in hyperlipidemic rabbits, indicating its potential in cardiovascular research (Rang Wei-qing, 2008).

  • Role in Renal Necrosis : A study demonstrated that 2-Bromoethylamine hydrobromide induces specific papillary necrosis in the rat kidney, highlighting its use in renal pathology research (T. Lee et al., 1989).

  • Investigation of Psychoactive Compounds : 2-Bromoethylamine derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their disposition, metabolic pathways, and subjective effects, providing insights into drug abuse and psychopharmacology (M. Rohanová et al., 2008).

  • Inhibition of Tissue-Bound Amine Oxidase : Research indicated that 2-Bromoethylamine acts as a suicide inhibitor of tissue-bound semicarbazide-sensitive amine oxidase (SSAO), which is significant for understanding enzyme inhibition mechanisms (H. Kinemuchi et al., 2000).

  • Formate Ester Synthesis : A study on 2-Bromoethylamines demonstrated their conversion to formate esters in the presence of DMF, which is relevant for synthetic chemistry and pharmaceutical development (M. Dakanali et al., 2008).

  • Selective Protein Alkylation : 2-Bromoethylamine was studied for its selective alkylation of cysteine residues in proteins, contributing to proteomics and the characterization of protein action (Simona Marincean et al., 2012).

  • Study of Haemodynamic Consequences : The haemodynamic effects of 2-Bromoethylamine-induced renal papillary necrosis were investigated in rats, providing insights into cardiovascular and renal physiology (G. Russell et al., 1987).

Safety And Hazards

2-Bromoethylamine is harmful if swallowed and may cause skin irritation, serious eye irritation, respiratory irritation, and allergic skin reactions . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

2-Bromoethylamine has potential applications in proteomics, an emerging field that involves the protein profiling of complex biological samples, identification of affected proteins, and study of protein-protein interactions and functions . Its use as a simple alkylating agent in the labeling of proteins allows investigations via both 13C NMR spectroscopy and mass spectrometry .

properties

IUPAC Name

2-bromoethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrN/c3-1-2-4/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAUUVBKYXMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2576-47-8 (hydrobromide)
Record name 2-Bromoethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8059346
Record name Ethanamine, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethylamine

CAS RN

107-09-5
Record name 2-Bromoethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoethylamine
Reactant of Route 2
Reactant of Route 2
2-Bromoethylamine
Reactant of Route 3
2-Bromoethylamine
Reactant of Route 4
Reactant of Route 4
2-Bromoethylamine
Reactant of Route 5
Reactant of Route 5
2-Bromoethylamine
Reactant of Route 6
Reactant of Route 6
2-Bromoethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.